4-{[(cyclopropylmethyl)amino]methyl}-N,N-dimethylaniline
Description
Properties
IUPAC Name |
4-[(cyclopropylmethylamino)methyl]-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-15(2)13-7-5-12(6-8-13)10-14-9-11-3-4-11/h5-8,11,14H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQQWPSUZAMEES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-{[(Cyclopropylmethyl)amino]methyl}-N,N-dimethylaniline is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.
- Molecular Formula : C12H17N
- Molar Mass : 177.27 g/mol
- Structure : The compound features a dimethylaniline structure with a cyclopropylmethyl group attached to the amino position, which may influence its biological interactions.
The biological activity of 4-{[(cyclopropylmethyl)amino]methyl}-N,N-dimethylaniline is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate these targets by:
- Binding to Active Sites : This can alter enzyme activity or receptor signaling pathways.
- Conformational Changes : Inducing structural changes in proteins that affect their function.
Toxicity Profile
Toxicological studies indicate that compounds related to N,N-dimethylaniline can exhibit significant toxicity. For instance, acute inhalation exposure to N,N-dimethylaniline has resulted in adverse effects on the central nervous system (CNS) and circulatory system, including:
- CNS Effects : Headaches, dizziness, and potential neurotoxicity.
- Chronic Effects : Long-term exposure has been associated with increased blood methemoglobin levels and decreased hemoglobin concentration, leading to conditions like methaemoglobinaemia in animal models .
Table 1: Toxicity Data Summary
| Study Type | Organism | Dose (mg/kg) | Observed Effects |
|---|---|---|---|
| Acute Inhalation | Rats | 0.0055 - 0.3 | CNS effects, circulatory issues |
| Chronic Exposure | Fischer 344 Rats | 500 | Weight loss, splenomegaly |
| Dermal Administration | New Zealand Rabbits | 1690 | Increased hemoglobin levels |
Case Studies and Research Findings
-
Neurotoxicity Assessment :
A study examined the neurotoxic effects of N,N-dimethylaniline derivatives in rodent models. The findings indicated dose-dependent neurobehavioral changes, with higher doses leading to significant motor impairment and behavioral alterations . -
Cytotoxicity Evaluation :
In vitro studies assessed the cytotoxic effects of related compounds on various human cell lines. The results showed that while some derivatives exhibited low cytotoxicity against tumor cell lines (e.g., HEP-G2), others demonstrated significant growth inhibition, suggesting a potential for therapeutic applications . -
Environmental Impact Studies :
Research conducted by the EPA highlighted the environmental persistence of N,N-dimethylaniline and its metabolites, raising concerns about chronic exposure risks in occupational settings .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Aromatic vs. Aliphatic Substituents
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline (): Substituent: Methoxyphenylaminomethyl. Molecular Weight: 270.38 g/mol (C₁₇H₂₂N₂O). Key Data: Single-crystal X-ray diffraction confirms a planar aromatic system with intermolecular hydrogen bonds (O–H⋯N, N–H⋯O) stabilizing the supramolecular structure .
Heterocyclic and Fluorinated Derivatives
Key Observations :
- Cyclopropyl-containing analogs (e.g., ) often require multi-step synthesis with moderate yields, whereas reductive amination () is more efficient for aminomethyl derivatives.
- Fluorination () introduces steric and electronic effects but complicates purification.
Anticancer Activity
- 4-Styryl-N,N-dimethylaniline (4d) : Inhibits Wnt signaling at 30 µM, outperforming methoxy analogs (e.g., 4b) due to enhanced π-π interactions .
Optical and Electronic Properties
Structural and Stability Considerations
- Cyclopropylmethyl vs. Methoxybenzyl analogs () show higher thermal stability due to resonance stabilization.
- Steric Effects: Bulky substituents (e.g., anthryl, ) reduce crystallinity but enhance ICT properties. Smaller groups (e.g., aminomethyl, ) improve solubility and bioavailability.
Preparation Methods
General Synthetic Strategy
The synthesis typically involves two key steps:
- Formation of the aminoalkyl substituent : Introduction of the cyclopropylmethylamino group onto the para position of the aniline ring.
- Dimethylation of the aniline nitrogen : Conversion of the aniline nitrogen into the N,N-dimethyl derivative.
Preparation of the Aminoalkyl Intermediate
A common approach to introduce the cyclopropylmethylamino substituent involves reductive amination or nucleophilic substitution reactions.
Reductive Amination Route : This involves reacting 4-(aminomethyl)-N,N-dimethylaniline with cyclopropylaldehyde or an equivalent cyclopropylmethyl aldehyde, followed by reduction with a mild reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. This method provides good selectivity and yields for the formation of the secondary amine linkage.
Nucleophilic Substitution Route : Alternatively, 4-(chloromethyl)-N,N-dimethylaniline can be reacted with cyclopropylmethylamine under basic conditions to afford the desired product via nucleophilic substitution.
In literature, closely related syntheses have used reductive amination with sodium triacetoxyborohydride as the reducing agent to couple cyclopropylmethyl amines with aromatic aldehydes or ketones, yielding the aminoalkylated products efficiently.
Dimethylation of Aniline Nitrogen
The N,N-dimethylation of aniline derivatives can be achieved by:
Reductive Methylation : Using formaldehyde and a reducing agent such as sodium cyanoborohydride (NaBH3CN) in an acidic medium. This method selectively methylates the aniline nitrogen to the dimethyl derivative without overalkylation or quaternization. For example, reductive methylation of anilines with formalin and sodium cyanoborohydride has been demonstrated as an efficient method to prepare N,N-dimethylanilines, including substituted derivatives.
Direct Methylation with Methyl Iodide or Methyl Sulfate : Although possible, this method often leads to mixtures of mono-, di-, and quaternary methylated products, requiring careful control of conditions.
Catalytic Methylation Using CO2 and H2 : Recent catalytic methods using ruthenium complexes under high pressure of CO2 and H2 have been reported to methylate anilines directly to N,N-dimethylanilines with high selectivity and yields.
Representative Synthetic Procedure
A typical synthesis based on reductive amination and reductive methylation steps can be outlined as follows:
Detailed Research Findings and Data
Synthesis via Reductive Amination : According to a study on cyclopropylmethyl-linked ligands, 2-(aminomethyl)-trans-cyclopropylmethanol was converted into amides and then subjected to reductive amination with sodium triacetoxyborohydride to yield target compounds in over 80% yield.
Reductive Methylation Efficiency : Reductive methylation of aniline derivatives using formalin and sodium cyanoborohydride in acetonitrile-acetic acid solvent systems results in high selectivity for N,N-dimethylation without quaternization. This method is superior to classical methylation with methyl iodide in terms of yield and selectivity.
Catalytic Methylation Advances : The use of [Ru(Triphos)(TMM)] catalyst under CO2 and H2 atmosphere at elevated temperature (150 °C) allows direct methylation of N-methylaniline to N,N-dimethylaniline with high yields and minimal side-products. This method offers a green and efficient alternative for large-scale synthesis.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | Cyclopropylaldehyde, NaBH(OAc)3 or NaBH3CN | Mild acidic, room temperature | High yield, selective | Requires aldehyde precursor |
| Reductive Methylation | Formaldehyde, NaBH3CN | Acidic medium, room temperature | High selectivity for N,N-dimethylation | Toxic reagents (NaBH3CN) |
| Direct Alkylation | Methyl iodide, K2CO3 | DMF, reflux | Simple reagents | Mixture of products, lower selectivity |
| Catalytic Methylation | [Ru(Triphos)(TMM)], CO2, H2 | 150 °C, high pressure | Green, high yield, scalable | Requires specialized catalyst and equipment |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-{[(cyclopropylmethyl)amino]methyl}-N,N-dimethylaniline?
- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, reacting N,N-dimethylaniline derivatives with cyclopropanemethylamine in polar aprotic solvents (e.g., DMF or DCM) under mild temperatures (25–40°C) with a base like K₂CO₃ to facilitate deprotonation. Monitoring reaction progress via TLC or HPLC is critical. Adjusting solvent polarity and catalyst loading (e.g., NaBH₄ for reductive steps) can optimize yields .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : Use a combination of - and -NMR to identify characteristic peaks (e.g., cyclopropyl CH at δ 0.5–1.5 ppm and aromatic dimethylamino signals at δ 2.8–3.2 ppm). IR spectroscopy can confirm N-H stretches (3300–3500 cm) and tertiary amine bands. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves ambiguities in stereochemistry .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties like charge transfer and dipole moments in this compound?
- Methodological Answer : Employ quantum chemical software (e.g., Gaussian, ORCA) with B3LYP/6-311+G(d,p) basis sets to calculate HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges. Compare results with experimental UV-Vis spectra and cyclic voltammetry data to validate predictions. Discrepancies may arise from solvent effects or crystal packing, requiring implicit solvation models (e.g., PCM) .
Q. What strategies resolve contradictions between theoretical predictions and experimental spectroscopic data?
- Methodological Answer : Cross-validate computational models with multiple methods (e.g., MP2 for electron correlation). For instance, if DFT underestimates dipole moments, refine basis sets or include dispersion corrections. Experimentalists should replicate conditions (e.g., solvent polarity, temperature) used in simulations. Discrepancies in NMR shifts may require dynamic averaging studies using variable-temperature NMR .
Q. How can derivatives of this compound be designed to enhance biological activity while reducing toxicity?
- Methodological Answer : Introduce substituents at the cyclopropyl or aromatic ring to modulate lipophilicity and electronic effects. For example:
- Replace dimethylamino with bulkier groups (e.g., piperidine) to improve membrane permeability.
- Add electron-withdrawing groups (e.g., NO) to the benzene ring to alter redox potential.
- Test derivatives in enzyme inhibition assays (e.g., cytochrome P450) and cytotoxicity screens (e.g., HepG2 cells). SAR analysis guides iterative optimization .
Q. What methodologies assess the compound’s stability under varying pH and oxidative conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 37°C. Monitor degradation via HPLC and identify byproducts using LC-MS. Oxidative stability can be tested with HO or Fenton’s reagent. For thermal stability, use differential scanning calorimetry (DSC) to detect melting points and decomposition events .
Data Analysis and Experimental Design
Q. How should researchers analyze conflicting data from different synthetic batches?
- Methodological Answer : Perform DOE (design of experiments) to isolate variables (e.g., catalyst purity, moisture levels). Statistically compare yields and purity using ANOVA. Characterize impurities via GC-MS or NMR. If cyclopropane ring-opening occurs, optimize reaction atmosphere (e.g., inert gas) or reduce reaction time .
Q. What computational tools model the compound’s interaction with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina, GOLD) to predict binding modes to receptors (e.g., GPCRs). MD simulations (AMBER, GROMACS) assess binding stability over time. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
